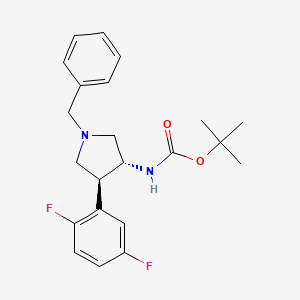
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: is a synthetic peptide compound used primarily in the field of peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, D-ornithine with two tert-butoxycarbonyl (Boc) protecting groups, and glycine with an amide group. This structure makes it a valuable building block in the synthesis of complex peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 typically involves the following steps:
Protection of D-Ornithine: D-Ornithine is protected with two Boc groups to prevent unwanted reactions during subsequent steps.
Fmoc Protection: The amino group of D-Ornithine is protected with an Fmoc group.
Coupling with Glycine: The protected D-Ornithine is then coupled with glycine, which is also protected with an amide group.
The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. This is typically achieved using reagents like piperidine for Fmoc removal and TFA (trifluoroacetic acid) for Boc removal.
Coupling Reactions: The compound can participate in coupling reactions to form longer peptide chains. Common reagents include HBTU, DIC, and bases like DIPEA.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Boc Removal: TFA in dichloromethane (DCM).
Coupling: HBTU or DIC in the presence of DIPEA.
Major Products
The major products formed from these reactions are the deprotected amino acids and the extended peptide chains, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of complex peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs, including those targeting specific proteins or enzymes.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions to occur. Once the protecting groups are removed, the free amino acids can participate in further reactions to form peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Orn(Boc)-OH: Similar structure but with only one Boc group.
Fmoc-Orn(Boc)-OH: Contains L-ornithine instead of D-ornithine.
Fmoc-D-Trp(Boc)-OH: Contains tryptophan instead of ornithine.
Uniqueness
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: is unique due to its dual Boc protection on D-ornithine and the presence of glycine with an amide group, making it highly versatile in peptide synthesis.
Propiedades
Fórmula molecular |
C27H34N4O6 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(4R)-5-[(2-amino-2-oxoethyl)amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C27H34N4O6/c1-27(2,3)37-25(34)29-14-8-13-22(24(33)30-15-23(28)32)31-26(35)36-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H2,28,32)(H,29,34)(H,30,33)(H,31,35)/t22-/m1/s1 |
Clave InChI |
NCYJICKDLVRXCC-JOCHJYFZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC(C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)





![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
